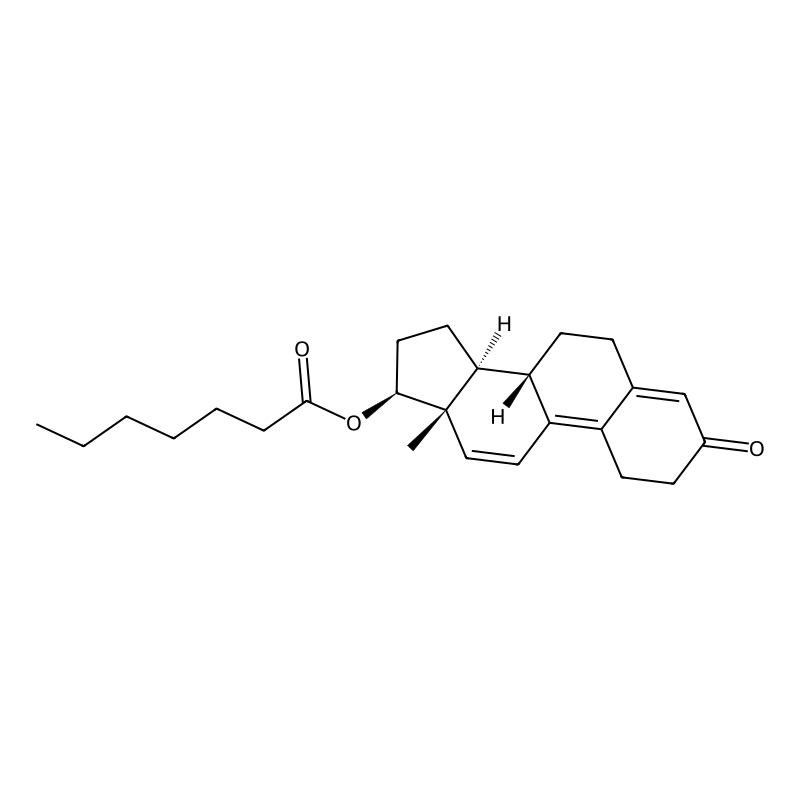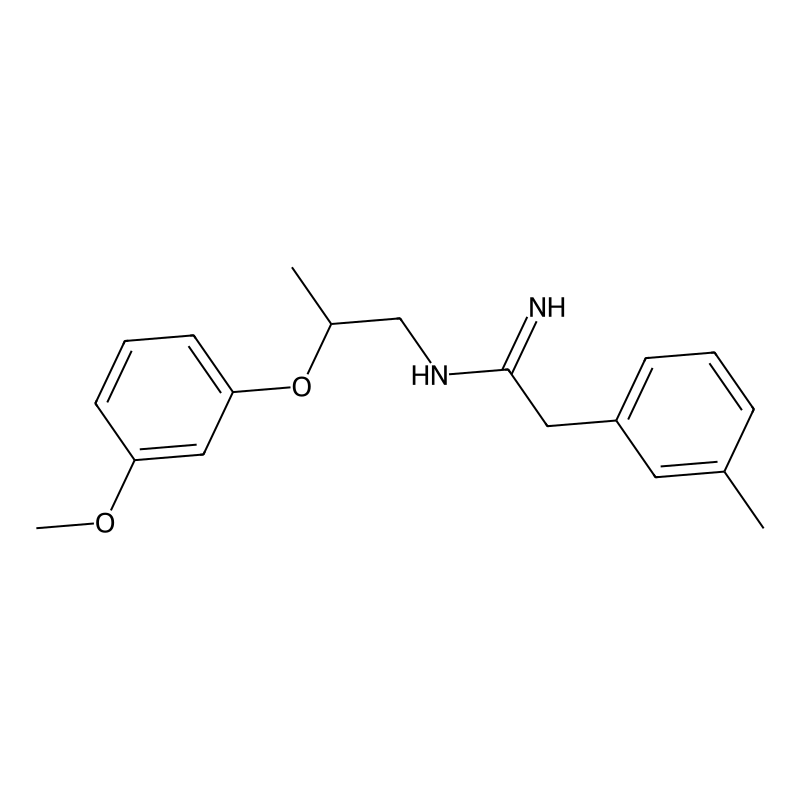Dequalinium acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Dequalinium acetate is a quaternary ammonium compound, specifically a bis-quaternary ammonium salt, that serves as an effective antiseptic and disinfectant. It is commonly available in various salt forms, including dequalinium chloride, bromide, iodide, and acetate. The chemical formula for dequalinium acetate is , and it has a molar mass of approximately 570.76 g/mol . The compound features a symmetrical structure composed of two quaternary ammonium units linked by a decylene chain, which contributes to its amphiphilic properties .
Dequalinium acetate exhibits broad-spectrum antimicrobial activity against bacteria and fungi. It acts primarily by disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis. Research indicates that dequalinium can also inhibit mitochondrial ATP synthesis in bacteria by targeting F1-ATPase, thereby depleting energy sources essential for bacterial survival . Furthermore, it has shown potential anticancer activity through mechanisms such as inducing apoptosis in leukemia cells and modulating signaling pathways involved in cell proliferation .
The synthesis of dequalinium acetate typically involves several steps:
- Starting Materials: The synthesis often begins with 2-methyl-4-chloroquinoline and p-methoxybenzylamine.
- Amination Reaction: These reactants undergo an ammoniation reaction to form an amination intermediate.
- Formation of Dequalinium Iodide: The intermediate is then reacted with 1,10-diiododecane to produce dequalinium iodide.
- Conversion to Acetate: Finally, the iodide is treated with acetic acid to yield dequalinium acetate .
This multi-step process highlights the complexity involved in producing this compound while ensuring purity and efficacy.
Dequalinium acetate is utilized in various medical applications due to its antimicrobial properties:
- Topical Antiseptic: It is commonly used in wound dressings and oral formulations for treating infections.
- Vaginal Treatments: Dequalinium acetate is effective against bacterial vaginosis and is available in prescription vaginal tablets.
- Oral Health Products: It is included in mouthwashes and throat lozenges for managing oral infections .
Additionally, its potential antifungal and antiparasitic activities expand its utility in clinical settings.
Research indicates that dequalinium acetate interacts with various biological targets:
- Nucleic Acids: It can intercalate between DNA base pairs, affecting nucleic acid stability and function.
- Proteins: Dequalinium denatures proteins crucial for bacterial metabolism, disrupting their functions .
- Cell Signaling Pathways: In cancer cells, it alters redox balance and downregulates key signaling pathways like Raf/MEK/ERK1/2 and PI3K/Akt, promoting apoptosis .
These interactions underscore the compound's multi-faceted biological activity.
Several compounds share structural or functional similarities with dequalinium acetate. Here are some notable examples:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Benzalkonium chloride | Quaternary ammonium compound | Disinfectant | Broad-spectrum antimicrobial activity |
| Chlorhexidine | Bis-biguanide | Antiseptic | Strong antimicrobial action against bacteria |
| Cetylpyridinium chloride | Quaternary ammonium compound | Oral antiseptic | Effective against oral pathogens |
| Polyhexamethylene biguanide | Polymeric biguanide | Antimicrobial | Long-lasting effects on surfaces |
Uniqueness of Dequalinium Acetate
Dequalinium acetate stands out due to its dual capabilities as both an antiseptic and a potential anticancer agent. Unlike many similar compounds that primarily target bacteria or fungi, dequalinium also shows promise in modulating cellular processes relevant to cancer treatment. Its ability to intercalate into nucleic acids further differentiates it from other antiseptics.
Purity
Exact Mass
Appearance
Storage
UNII
Related CAS
MeSH Pharmacological Classification
Other CAS
Wikipedia
Use Classification
Dates
2: Battogtokh G, Choi YS, Kang DS, Park SJ, Shim MS, Huh KM, Cho YY, Lee JY, Lee HS, Kang HC. Mitochondria-targeting drug conjugates for cytotoxic, anti-oxidizing and sensing purposes: current strategies and future perspectives. Acta Pharm Sin B. 2018 Oct;8(6):862-880. doi: 10.1016/j.apsb.2018.05.006. Epub 2018 May 18. Review. PubMed PMID: 30505656; PubMed Central PMCID: PMC6251809.
3: Sauvage F, Legrand FX, Roux M, Rajkovic I, Weiss TM, Varga Z, Augis L, Nugue G, Debouzy JC, Vergnaud-Gauduchon J, Barratt G. Interaction of dequalinium chloride with phosphatidylcholine bilayers: A biophysical study with consequences on the development of lipid-based mitochondrial nanomedicines. J Colloid Interface Sci. 2019 Mar 1;537:704-715. doi: 10.1016/j.jcis.2018.11.059. Epub 2018 Nov 15. PubMed PMID: 30497059.
4: Cheng AN, Lo YK, Lin YS, Tang TK, Hsu CH, Hsu JT, Lee AY. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach. EBioMedicine. 2018 Oct;36:241-251. doi: 10.1016/j.ebiom.2018.09.030. Epub 2018 Oct 5. PubMed PMID: 30293817; PubMed Central PMCID: PMC6197782.
5: Shi M, Zhang J, Li X, Pan S, Li J, Yang C, Hu H, Qiao M, Chen D, Zhao X. Mitochondria-targeted delivery of doxorubicin to enhance antitumor activity with HER-2 peptide-mediated multifunctional pH-sensitive DQAsomes. Int J Nanomedicine. 2018 Jul 18;13:4209-4226. doi: 10.2147/IJN.S163858. eCollection 2018. PubMed PMID: 30140154; PubMed Central PMCID: PMC6054761.
6: Wang X, Cheng L, Xie HJ, Ju RJ, Xiao Y, Fu M, Liu JJ, Li XT. Functional paclitaxel plus honokiol micelles destroying tumour metastasis in treatment of non-small-cell lung cancer. Artif Cells Nanomed Biotechnol. 2018 Jul 25:1-16. doi: 10.1080/21691401.2018.1481082. [Epub ahead of print] PubMed PMID: 30043652.
7: Hijona JJ, Carballo AL, Sánchez MS, Dyachkova N, Expósito JF, Alcázar JL. Vaginal antiseptics reduce the risk of perinatal infection with group B streptococci. J Matern Fetal Neonatal Med. 2018 Apr 26:1-5. doi: 10.1080/14767058.2018.1449196. [Epub ahead of print] PubMed PMID: 29699432.
8: Ju RJ, Mu LM, Li XT, Li CQ, Cheng ZJ, Lu WL. Development of functional docetaxel nanomicelles for treatment of brain glioma. Artif Cells Nanomed Biotechnol. 2018;46(sup1):1180-1190. doi: 10.1080/21691401.2018.1446971. Epub 2018 Mar 8. PubMed PMID: 29519164.
9: Dian LH, Hu YJ, Lin JY, Zhang JY, Yan Y, Cui YN, Su ZB, Lu WL. Fabrication of paclitaxel hybrid nanomicelles to treat resistant breast cancer via oral administration. Int J Nanomedicine. 2018 Feb 2;13:719-731. doi: 10.2147/IJN.S150140. eCollection 2018. PubMed PMID: 29440897; PubMed Central PMCID: PMC5799853.
10: Bae Y, Jung MK, Lee S, Song SJ, Mun JY, Green ES, Han J, Ko KS, Choi JS. Dequalinium-based functional nanosomes show increased mitochondria targeting and anticancer effect. Eur J Pharm Biopharm. 2018 Mar;124:104-115. doi: 10.1016/j.ejpb.2017.12.013. Epub 2018 Jan 2. PubMed PMID: 29305141.
11: Jin XH, Wang HW, Zhang XY, Chu CP, Jin YZ, Cui SB, Qiu DL. Mechanisms of Spontaneous Climbing Fiber Discharge-Evoked Pauses and Output Modulation of Cerebellar Purkinje Cell in Mice. Front Cell Neurosci. 2017 Aug 22;11:247. doi: 10.3389/fncel.2017.00247. eCollection 2017. PubMed PMID: 28878623; PubMed Central PMCID: PMC5572406.
12: Bae Y, Jung MK, Song SJ, Green ES, Lee S, Park HS, Jeong SH, Han J, Mun JY, Ko KS, Choi JS. Functional nanosome for enhanced mitochondria-targeted gene delivery and expression. Mitochondrion. 2017 Nov;37:27-40. doi: 10.1016/j.mito.2017.06.005. Epub 2017 Jun 29. PubMed PMID: 28669809.
13: Dequalinium for bacterial vaginosis. Drug Ther Bull. 2017 May;55(5):54-57. doi: 10.1136/dtb.2017.5.0478. PubMed PMID: 28495833.
14: Donders G, Bellen G, Donders F, Pinget J, Vandevelde I, Michiels T, Byamughisa J. Improvement of abnormal vaginal flora in Ugandan women by self-testing and short use of intravaginal antimicrobials. Eur J Clin Microbiol Infect Dis. 2017 Apr;36(4):731-738. doi: 10.1007/s10096-016-2856-9. Epub 2016 Dec 8. PubMed PMID: 27933401.
15: Landa-Juárez AY, Ortiz MI, Castañeda-Hernández G, Chávez-Piña AE. Participation of potassium channels in the antinociceptive effect of docosahexaenoic acid in the rat formalin test. Eur J Pharmacol. 2016 Dec 15;793:95-100. doi: 10.1016/j.ejphar.2016.11.004. Epub 2016 Nov 6. PubMed PMID: 27826078.
16: Hegarty JP, Krzeminski J, Sharma AK, Guzman-Villanueva D, Weissig V, Stewart DB Sr. Bolaamphiphile-based nanocomplex delivery of phosphorothioate gapmer antisense oligonucleotides as a treatment for Clostridium difficile. Int J Nanomedicine. 2016 Aug 1;11:3607-19. doi: 10.2147/IJN.S109600. eCollection 2016. PubMed PMID: 27536102; PubMed Central PMCID: PMC4975145.
17: Bergeron-Sandoval LP, Safaee N, Michnick SW. Mechanisms and Consequences of Macromolecular Phase Separation. Cell. 2016 May 19;165(5):1067-1079. doi: 10.1016/j.cell.2016.05.026. Review. PubMed PMID: 27203111.
18: Mendling W, Weissenbacher ER, Gerber S, Prasauskas V, Grob P. Use of locally delivered dequalinium chloride in the treatment of vaginal infections: a review. Arch Gynecol Obstet. 2016 Mar;293(3):469-84. doi: 10.1007/s00404-015-3914-8. Epub 2015 Oct 27. Review. PubMed PMID: 26506926; PubMed Central PMCID: PMC4757629.
19: Timaner M, Bril R, Kaidar-Person O, Rachman-Tzemah C, Alishekevitz D, Kotsofruk R, Miller V, Nevelsky A, Daniel S, Raviv Z, Rotenberg SA, Shaked Y. Dequalinium blocks macrophage-induced metastasis following local radiation. Oncotarget. 2015 Sep 29;6(29):27537-54. doi: 10.18632/oncotarget.4826. PubMed PMID: 26348470; PubMed Central PMCID: PMC4695007.
20: Benabdallah H, Gharzouli K. Effects of flavone on the contractile activity of the circular smooth muscle of the rabbit middle colon in vitro. Eur J Pharmacol. 2015 Aug 5;760:20-6. doi: 10.1016/j.ejphar.2015.04.007. Epub 2015 Apr 17. PubMed PMID: 25895637.








